molecular formula C19H22N2O4S B5137022 N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No.: B5137022
M. Wt: 374.5 g/mol
InChI Key: IDTWLKVQIAYHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as EOPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EOPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of various enzymes. For example, this compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of acid in the body, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit analgesic activity by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes this compound a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is the development of new drugs based on the structure of this compound. The potent inhibitory activity of this compound against various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological activities. Finally, the study of the toxicity of this compound is also an important area of future research. Understanding the potential toxicity of this compound is important for the safe use of this compound in scientific research.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-ethoxyaniline with piperidone in the presence of sulfuric acid and acetic anhydride to yield the intermediate product N-(2-ethoxyphenyl)-2-piperidinone. This intermediate is then reacted with benzenesulfonyl chloride in the presence of triethylamine to yield the final product this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and cholinesterase. This compound has also been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)20-26(23,24)16-12-10-15(11-13-16)21-14-6-5-9-19(21)22/h3-4,7-8,10-13,20H,2,5-6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWLKVQIAYHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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